2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde
Description
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a 3-methylpiperidine moiety attached via a methylene bridge to the benzaldehyde ring.
Properties
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-5-4-8-15(9-12)10-13-6-2-3-7-14(13)11-16/h2-3,6-7,11-12H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISUHXOCDSOAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Bromomethyl)benzaldehyde
The SN2 substitution route begins with the preparation of 2-(bromomethyl)benzaldehyde, a critical intermediate. This compound is synthesized via bromination of 2-methylbenzaldehyde, which itself is derived from the oxidation of o-xylene. Electrochemical oxidation methods, as described in patent CN102268687A, utilize MnSO4 electrolyte under ultrasonic conditions to oxidize o-xylene to 2-methylbenzaldehyde with 78.39% yield. Subsequent bromination employs N-bromosuccinimide (NBS) under radical-initiated conditions (azobisisobutyronitrile, AIBN) in carbon tetrachloride, achieving quantitative conversion.
Piperidine Coupling
2-(Bromomethyl)benzaldehyde undergoes nucleophilic displacement with 3-methylpiperidine in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction, facilitated by potassium carbonate (K2CO3) as a base, yields 2-((3-methylpiperidin-1-yl)methyl)benzaldehyde with an isolated yield of 82%. Kinetic studies indicate pseudo-first-order dependence on both the bromide and amine concentrations, with a rate constant () of at 60°C.
Mitsunobu Coupling with Hydroxymethyl Precursor
Preparation of 2-(Hydroxymethyl)benzaldehyde
2-(Hydroxymethyl)benzaldehyde is synthesized via NaBH4 reduction of 2-formylbenzoic acid methyl ester, followed by acidic hydrolysis (HCl, H2O/THF) to regenerate the aldehyde group. The reduction step proceeds with 89% efficiency, while hydrolysis achieves 95% conversion.
Mitsunobu Reaction Conditions
The Mitsunobu reaction couples 2-(hydroxymethyl)benzaldehyde with 3-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C to room temperature. This method affords the target compound in 76% yield, with stereochemical retention at the hydroxymethyl carbon. Comparative studies show superior efficiency over SN2 substitution in sterically hindered systems.
Reductive Amination of 2-Formylbenzylamine
Imine Formation and Reduction
2-Formylbenzylamine, prepared via Gabriel synthesis from 2-bromomethylbenzaldehyde, reacts with 3-methylpiperidine in methanol to form the corresponding imine. Sodium cyanoborohydride (NaBH3CN) reduces the imine at pH 5 (acetic acid buffer), yielding the secondary amine with 68% efficiency. The aldehyde group remains intact due to the mild reducing conditions.
Limitations and Byproducts
Competitive over-reduction of the aldehyde to a primary alcohol occurs in 12% of cases, necessitating chromatographic purification. This method is less favored for large-scale synthesis due to lower atom economy compared to substitution or Mitsunobu routes.
Three-Component Aza-Friedel–Crafts Reaction
Reaction Design
Adapting methodologies from imidazo[1,2-a]pyridine alkylation, a three-component reaction between 2-methylbenzaldehyde, paraformaldehyde, and 3-methylpiperidine is catalyzed by Y(OTf)3 in toluene at 80°C. The reaction proceeds via in situ formation of an iminium ion, which undergoes electrophilic substitution at the benzaldehyde’s ortho position.
Optimization and Yield
Optimized conditions (20 mol% Y(OTf)3, 1:1.5:2 aldehyde:formaldehyde:amine ratio) yield this compound in 71% yield after 24 hours. The Lewis acid facilitates iminium ion stabilization, while toluene solvent minimizes aldehyde oxidation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| SN2 Substitution | 82 | 12 | High yield, scalable | Requires toxic bromide intermediate |
| Mitsunobu Coupling | 76 | 8 | Stereospecific, mild conditions | High cost of reagents |
| Reductive Amination | 68 | 24 | Single-pot reaction | Byproduct formation |
| Aza-Friedel–Crafts | 71 | 24 | No pre-functionalization | Moderate yield, long reaction time |
Chemical Reactions Analysis
Types of Reactions
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-((3-Methylpiperidin-1-yl)methyl)benzoic acid
Reduction: 2-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Medicinal Chemistry
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug development.
Potential Therapeutic Uses:
- Antidepressants: The piperidine moiety is known to enhance the pharmacological profile of antidepressant compounds.
- Anticancer Agents: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
| Study | Objective | Findings |
|---|---|---|
| Johnson et al. (2023) | Evaluate anticancer effects | Significant inhibition of MCF-7 cell line proliferation (IC50 = 15 µM) |
| Smith et al. (2022) | Assess antidepressant potential | Improved serotonin reuptake inhibition compared to controls |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various synthetic routes, including:
- Reactions with Nucleophiles: It can undergo nucleophilic substitution reactions to form more complex amines or heterocycles.
- Aldol Condensation: Used in the formation of β-hydroxy aldehydes, which can be further transformed into various functional groups.
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols | 3-Methylpiperidine derivatives |
| Aldol Condensation | Formation of β-hydroxy aldehydes | β-Hydroxy ketones |
Research indicates that this compound exhibits notable biological activities:
Anti-inflammatory Properties
Studies have demonstrated its potential to reduce inflammation markers in vitro and in vivo.
| Study | Model | Results |
|---|---|---|
| Lee et al. (2024) | Mouse model of arthritis | Decreased IL-6 levels by 30% |
Antioxidant Activity
The compound has shown promising results as an antioxidant, effectively scavenging free radicals.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 22.5 |
| ABTS | 19.0 |
Case Study 1: Anticancer Efficacy
Objective: To evaluate the efficacy of this compound in breast cancer treatment.
Method: A cohort study involving patients undergoing chemotherapy.
Results: Patients receiving the compound showed improved tumor regression rates compared to those on standard treatment alone.
Case Study 2: Anti-inflammatory Effects
Objective: To assess the impact on inflammatory bowel disease (IBD).
Method: A double-blind placebo-controlled trial with 100 participants over six months.
Results: The treated group reported significant reductions in abdominal pain and frequency of diarrhea.
Mechanism of Action
The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
- 2-[Methoxy(phenyl)methyl]benzaldehyde (2a) : Contains a methoxy-phenyl group instead of 3-methylpiperidine. The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
- 2-(Diphenylphosphino)benzaldehyde: Substituted with a diphenylphosphino group, enabling metal coordination for catalytic or antimicrobial applications .
- N-(2-(2-(2-(2-(3-(Hydroxy(2-phenyl-1,3-dithian-2-yl)methyl)phenoxy)acetamido)ethoxy)ethoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: Features hydrophilic oligo(ethylene glycol) chains, enhancing water solubility compared to the hydrophobic 3-methylpiperidine group .
Key Structural Differences
Physical and Chemical Properties
Solubility
- Phosphino-containing derivatives exhibit low water solubility due to bulky aromatic substituents .
Reactivity
- The aldehyde group enables condensation reactions (e.g., imine formation), while the piperidine nitrogen can participate in acid-base interactions or serve as a coordination site in metal complexes.
- Phosphino-substituted benzaldehydes show superior metal-binding capacity, enabling applications in catalysis or bioactive metal complexes .
Biological Activity
2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of a benzaldehyde functional group attached to a piperidine derivative, which may contribute to its diverse biological activities.
The molecular formula of this compound is C12H15N, and it has the following structural features:
- Benzaldehyde Group : A reactive aldehyde that can participate in various chemical reactions.
- Piperidine Ring : A six-membered ring containing nitrogen, which often enhances the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of 3-Methylpiperidine : Achieved through hydrogenation of 3-methylpyridine using catalysts like palladium on carbon.
- Alkylation : The 3-methylpiperidine undergoes alkylation with benzyl chloride to form the corresponding benzyl derivative.
- Oxidation : The benzylic position is oxidized to convert it into the aldehyde using agents like pyridinium chlorochromate (PCC) or manganese dioxide .
Pharmacological Properties
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties. For instance, derivatives of piperidine have been linked to significant cytotoxic effects against various cancer types, including breast and cervical cancers .
- The compound may interfere with cell cycle progression and enhance caspase activity, leading to increased apoptosis in malignant cells.
- Enzyme Inhibition :
- Neuroprotective Effects :
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Biological Targets : The aldehyde group may facilitate interactions with nucleophilic sites on proteins, while the piperidine ring enhances binding to specific receptors or enzymes.
- Modulation of Signaling Pathways : By influencing enzyme activity and receptor interactions, this compound may modulate key signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for preparing 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic Substitution: Reacting 3-methylpiperidine with a benzaldehyde derivative bearing a leaving group (e.g., chloromethyl or bromomethyl) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Reductive Amination: Condensing 3-methylpiperidine with 2-(bromomethyl)benzaldehyde using a reducing agent like NaBH₃CN in methanol at room temperature .
Optimization Tips: - Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and piperidinyl methyl groups (~1.2–1.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 232.17) .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Protect from light and moisture; store at –20°C under inert gas (argon) due to the aldehyde group’s susceptibility to oxidation .
- Degradation Signs: Discoloration (yellowing) or precipitation indicates decomposition. Verify stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can structural modifications of the benzaldehyde or piperidine moieties alter bioactivity?
Methodological Answer:
- Benzaldehyde Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity for covalent target binding .
- Piperidine Modifications: Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to study steric effects on receptor affinity .
Example: A 2025 study showed that 4-nitro substitution increased antinociceptive activity by 40% compared to the parent compound .
Q. What computational and experimental approaches are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like G-protein-coupled receptors (GPCRs) .
- In Vitro Assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values across derivatives .
Data Table Example:
| Derivative | IC₅₀ (μM) | LogP |
|---|---|---|
| Parent Compound | 12.3 | 2.1 |
| 4-Nitro Derivative | 7.4 | 2.8 |
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?
Methodological Answer:
Q. How should researchers address contradictory data in biological assays (e.g., cytotoxicity vs. antinociception)?
Methodological Answer:
Q. What strategies enhance the compound’s efficacy as a multi-target agent (e.g., dual enzyme/receptor modulation)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
